Fluometuron-desmethyl-d3

Description

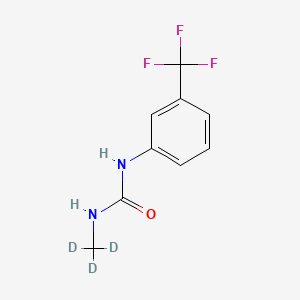

Fluometuron-desmethyl-d3 is a deuterium-labeled analog of desmethyl fluometuron (CGA-41686), a primary degradate of the herbicide fluometuron (CAS 2164-17-2) . Fluometuron itself is a phenylurea herbicide with the molecular formula C₁₀H₁₁F₃N₂O and is used to control broadleaf weeds and grasses in crops like cotton . The desmethyl metabolite forms via microbial degradation in soil, where the N-methyl group is removed . The "-d3" designation indicates that three hydrogen atoms in the molecule are replaced with deuterium, enhancing its utility in isotopic tracing, NMR spectroscopy, and metabolic studies .

Properties

Molecular Formula |

C9H9F3N2O |

|---|---|

Molecular Weight |

221.19 g/mol |

IUPAC Name |

1-(trideuteriomethyl)-3-[3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15)/i1D3 |

InChI Key |

SPOVEJAPXRPMBI-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)NC1=CC=CC(=C1)C(F)(F)F |

Canonical SMILES |

CNC(=O)NC1=CC=CC(=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluometuron-desmethyl-d3 is synthesized by incorporating deuterium atoms into the fluometuron-desmethyl molecule. The process involves the substitution of hydrogen atoms with deuterium, which can be achieved through various chemical reactions. One common method is the catalytic exchange reaction, where the compound is exposed to deuterium gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterium gas and appropriate catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Fluometuron-desmethyl-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert this compound into other derivatives.

Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used to replace the deuterium atoms.

Major Products Formed

The major products formed from these reactions include different metabolites and derivatives of this compound, which are used for further research and analysis .

Scientific Research Applications

Fluometuron-desmethyl-d3 has several scientific research applications, including:

Chemistry: Used as a tracer in analytical chemistry to study the behavior and transformation of fluometuron and its derivatives.

Biology: Helps in understanding the metabolic pathways and biological effects of fluometuron.

Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of fluometuron.

Industry: Applied in the development of new herbicides and pesticides

Mechanism of Action

The mechanism of action of fluometuron-desmethyl-d3 involves its incorporation into biological systems where it mimics the behavior of fluometuron. The deuterium atoms help in tracing the compound and studying its interactions with various molecular targets and pathways. This information is crucial for understanding the pharmacokinetics and metabolic profiles of fluometuron .

Comparison with Similar Compounds

Research Findings and Data

Toxicity and Regulatory Insights

- The U.S. EPA classifies all fluometuron metabolites, including desmethyl derivatives, as equally toxic to the parent compound. Chronic exposure risks are modeled using DEEM-FCID™ software, integrating dietary and drinking water exposure data .

- Cancer Risk : The Q1* model estimates a 1.8 × 10⁻² (mg/kg/day)⁻¹ risk for lung tumors in mice, applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.